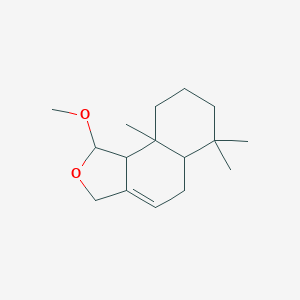

Methyl isodrimeninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H26O2 |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran |

InChI |

InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3 |

InChI Key |

ZRMYQEWJUHSZKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isodrimeninol: A Promising Anti-Inflammatory and Bioactive Sesquiterpenoid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Isodrimeninol, a drimane-type sesquiterpenoid of significant interest for its potent anti-inflammatory and other biological activities. While the user's original request specified "Methyl isodrimeninol," a thorough investigation of the scientific literature has revealed a scarcity of specific data for this methylated derivative. The vast majority of available research focuses on its closely related parent compound, Isodrimeninol. Given the structural similarity, this guide will focus on the well-documented properties and activities of Isodrimeninol, which is believed to be the primary bioactive agent. This document summarizes its chemical properties, biological activities with a focus on its anti-inflammatory mechanisms, and detailed experimental protocols from key studies.

Chemical and Physical Properties

Isodrimeninol is a natural product that has been isolated from various plant species, including those from the genus Polygonum and Drimys.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| CAS Number | 561-48-8 | N/A |

| Chemical Structure | (1R,5aS,9aS,9bR)-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-ol | [3] |

Biological Activity and Mechanism of Action

Isodrimeninol has demonstrated significant biological activity, most notably in the realm of inflammation. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the regulation of inflammatory mediators.

Anti-inflammatory Activity

Recent studies have highlighted the potential of Isodrimeninol as a potent anti-inflammatory agent. Its primary mechanism appears to be the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

Key findings on the anti-inflammatory effects of Isodrimeninol include:

-

Inhibition of Pro-inflammatory Cytokines: Isodrimeninol has been shown to significantly decrease the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in cellular models of inflammation.[4]

-

Modulation of MicroRNAs (miRNAs): The compound influences the expression of several miRNAs involved in inflammatory processes. It has been observed to upregulate anti-inflammatory miRNAs while downregulating pro-inflammatory miRNAs.[4] This regulation of miRNAs is another layer of its control over the inflammatory response.

-

Reduction of Adhesion Molecules: Isodrimeninol, along with related drimane (B1240787) sesquiterpenoids, has been found to reduce the adhesion of monocytes to endothelial cells by inhibiting the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1).[5] This action is crucial in preventing the initial steps of inflammatory cell infiltration into tissues.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of Isodrimeninol.

Caption: Proposed mechanism of Isodrimeninol's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature concerning the anti-inflammatory effects of Isodrimeninol.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the effect of Isodrimeninol on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials and Reagents:

-

Isodrimeninol (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-1β and IL-6

-

96-well cell culture plates

Experimental Workflow:

Caption: A typical experimental workflow for assessing the anti-inflammatory activity of Isodrimeninol.

Data Presentation:

The quantitative data from such an experiment would typically be presented in a table format to show the dose-dependent effect of Isodrimeninol.

| Isodrimeninol Concentration (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition of IL-1β | IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 |

| 0 (Control) | 1500 ± 120 | 0% | 3500 ± 250 | 0% |

| 5 | 1100 ± 90 | 26.7% | 2800 ± 200 | 20.0% |

| 10 | 750 ± 60 | 50.0% | 1900 ± 150 | 45.7% |

| 20 | 400 ± 35 | 73.3% | 1000 ± 80 | 71.4% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental measurements.

Conclusion and Future Directions

Isodrimeninol has emerged as a promising natural compound with well-documented anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular targets of Isodrimeninol within the NF-κB pathway.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and assess its efficacy and safety in animal models of inflammatory diseases.

-

Investigating the structure-activity relationship of Isodrimeninol and its derivatives, including "this compound," to potentially develop more potent and selective anti-inflammatory agents.

-

Exploring other potential biological activities of Isodrimeninol, such as its reported antifungal properties.

By continuing to unravel the therapeutic potential of Isodrimeninol, the scientific community can pave the way for the development of novel and effective treatments for a range of inflammatory conditions.

References

- 1. Review of clinical studies of Polygonum multiflorum Thunb. and its isolated bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Isodrimeninol: A Technical Guide to a Drimane Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl isodrimeninol, a drimane-type sesquiterpenoid. While this specific methyl ether derivative is documented as a natural product, detailed experimental data on its physicochemical and spectroscopic properties are scarce in publicly available literature. This guide synthesizes the available structural information for this compound and presents detailed experimental data for its parent compound, isodrimeninol, to offer insights into the chemical and biological profile of this molecular class. The focus is on the anti-inflammatory properties of related drimane (B1240787) sesquiterpenoids and the underlying signaling pathways.

Core Chemical Structure

This compound is the methyl ether derivative of isodrimeninol, a sesquiterpenoid characterized by a drimane skeleton. The drimane core consists of a decahydronaphthalene (B1670005) ring system.

Systematic Name: (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 442851-27-6 | [Vendor Data] |

| Molecular Formula | C₁₆H₂₆O₂ | [Vendor Data] |

| Molecular Weight | 250.38 g/mol | [Vendor Data] |

| SMILES | CO[C@@H]1OCC2=CC[C@H]3C(C)(C)CCC[C@]3(C)[C@@H]12 | [Vendor Data] |

Biological Activity and Quantitative Data

Research into the biological effects of drimane sesquiterpenoids has highlighted their potential as anti-inflammatory agents. Studies on isodrimeninol, the parent alcohol of this compound, have demonstrated its ability to modulate key inflammatory pathways in cellular models of periodontitis, an inflammatory disease.

Isodrimeninol has been shown to significantly reduce the expression of pro-inflammatory cytokines and modulate microRNAs (miRNAs) involved in the inflammatory response when applied to lipopolysaccharide (LPS)-stimulated human osteoblast-like cells (Saos-2) and periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs)[1].

Table 2: Quantitative Biological Activity of Isodrimeninol in LPS-Stimulated Saos-2 Cells

| Bio-Marker | Treatment Concentration | Result | Significance |

| IL-6 Expression | 12.5 µg/mL | Significant Decrease | p < 0.0001 |

| IL-1β Expression | 12.5 µg/mL | Significant Decrease | p < 0.0001 |

| miR-146a-5p Expression | 12.5 µg/mL | Upregulation | p < 0.05 |

| miR-223-3p Expression | 12.5 µg/mL | Upregulation | p < 0.05 |

| miR-17-3p Expression | 12.5 µg/mL | Downregulation | p < 0.05 |

| miR-21-3p Expression | 12.5 µg/mL | Downregulation | p < 0.05 |

| miR-21-5p Expression | 12.5 µg/mL | Downregulation | p < 0.05 |

| miR-155-5p Expression | 12.5 µg/mL | Downregulation | p < 0.05 |

Data sourced from a study on isodrimeninol in periodontitis-associated cellular models[1].

Signaling Pathway Modulation

The anti-inflammatory effects of isodrimeninol and related drimane sesquiterpenoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In an inflammatory state, such as that induced by LPS, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes. Isodrimeninol is suggested to exert its effect by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade[1]. Furthermore, the modulation of specific miRNAs by isodrimeninol, such as the upregulation of miR-146a (a known negative regulator of NF-κB signaling), contributes to its anti-inflammatory activity.

References

A Technical Guide to the Natural Sourcing of Isodrimeninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the drimane (B1240787) sesquiterpenoid isodrimeninol, a compound of significant interest for its anti-inflammatory and other bioactive properties. While the topic specifies methyl isodrimeninol, the available scientific literature predominantly focuses on the isolation and activity of its parent compound, isodrimeninol. This compound is generally considered a semi-synthetic derivative rather than a primary natural product. This guide will focus on the natural sourcing and associated protocols for isodrimeninol, the direct precursor for any subsequent methylation.

Primary Natural Source

The principal natural source of isodrimeninol is the bark of the South American tree, Drimys winteri J.R. Forst. & G. Forst., commonly known as "Canelo" or Winter's Bark.[1][2] This plant is a member of the Winteraceae family and is considered sacred in the traditional medicine of the Mapuche people of Chile and Argentina, where it is used to treat inflammatory conditions.[3] Phytochemical studies have consistently identified a variety of drimane-type sesquiterpenoids, including isodrimeninol, drimenol (B159378), and polygodial, as the main bioactive constituents of the bark.[1][3][4]

While Drimys winteri is the most cited source, the drimane skeleton is also produced by other organisms, including fungi and bacteria, indicating broader biosynthetic capability for this class of molecules in nature.[4]

Quantitative Data on Drimane Sesquiterpenoid Yield

Quantitative analysis of specific drimane sesquiterpenoids from Drimys winteri bark is crucial for evaluating sourcing viability. Yields can vary based on geographical location, season of collection, and extraction methodology. The following table summarizes reported yields for key drimane sesquiterpenoids isolated from the total extract of D. winteri bark.

| Compound | Chemical Class | Yield (% of Total Extract) | Reference |

| Polygodial | Drimane Sesquiterpenoid | 0.092% | [5] |

| Isotadeonal | Drimane Sesquiterpenoid | 0.0624% | [5] |

| Drimenol | Drimane Sesquiterpenoid | 0.04% | [5] |

| Winterdial | Drimane Sesquiterpenoid | 0.0012% | [5] |

Note: The yield for isodrimeninol, an isomer of drimenol, is not explicitly quantified in this specific study but is confirmed as a constituent of D. winteri bark in numerous other reports.[1][2][6]

Experimental Protocols: Isolation and Characterization

The following is a synthesized protocol for the isolation and purification of isodrimeninol from Drimys winteri bark, based on methodologies described in the literature.

Plant Material and Extraction

-

Collection : Collect bark from mature Drimys winteri trees. Air-dry the bark in a shaded, well-ventilated area until brittle.

-

Milling : Grind the dried bark into a coarse powder using a mechanical mill.

-

Maceration : Submerge the powdered bark in a suitable solvent, such as ethyl acetate (B1210297) (EtOAc) or methanol, at a ratio of 1:5 (w/v). Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Chromatographic Purification

-

Column Preparation : Pack a glass column (e.g., 2.5 cm internal diameter x 40 cm length) with silica (B1680970) gel (100–200 µm particle size) using a slurry method with an initial non-polar solvent like n-hexane.[7]

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load the silica-adsorbed sample onto the top of the prepared column.

-

Gradient Elution : Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate (EtOAc). A typical gradient might be:

-

100% n-hexane

-

95:5 n-hexane:EtOAc

-

90:10 n-hexane:EtOAc

-

80:20 n-hexane:EtOAc

-

Continue increasing polarity as needed based on fraction analysis.

-

-

Fraction Collection : Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:EtOAc 4:1 v/v) and visualized under UV light or with an appropriate staining reagent (e.g., ceric sulfate).[8]

-

Isolation of Isodrimeninol : Combine fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis). Isodrimeninol is expected to elute in fractions of intermediate polarity.

-

Final Purification : If necessary, subject the combined fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Characterization

The identity and purity of the isolated isodrimeninol should be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Comparison : Compare the obtained spectral data with published data for isodrimeninol to confirm its identity.

Biosynthesis and Signaling Pathways

Biosynthesis of the Drimane Skeleton

Isodrimeninol is a sesquiterpenoid, synthesized via the isoprenoid biosynthetic pathway. The key C15 precursor, Farnesyl Pyrophosphate (FPP), is formed from the condensation of isoprene (B109036) units.[9][10] FPP is then cyclized by a specific terpene synthase, a drimenol synthase, to form the characteristic bicyclic drimane skeleton.[11] Isodrimeninol is an isomer of drimenol, likely formed through subsequent enzymatic modification.

References

- 1. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isodrimeninol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrimeninol, a drimane (B1240787) sesquiterpenoid first identified in the bark of the South American tree Drimys winteri, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of isodrimeninol, complete with detailed experimental protocols and comprehensive data presentation. Furthermore, it elucidates the molecular mechanisms underlying its notable anti-inflammatory and antifungal properties, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

Isodrimeninol was discovered as a natural constituent of the bark of Drimys winteri, a tree native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina. Traditional medicine has long utilized the bark of this tree for its therapeutic properties. Phytochemical investigations have revealed that isodrimeninol is one of the main secondary metabolites present in the bark, alongside other drimane sesquiterpenoids like drimenol (B159378) and polygodial.[1]

Isolation and Purification: A Composite Protocol

Plant Material Collection and Preparation

-

Collection: Bark of Drimys winteri is collected, preferably from mature trees.

-

Drying: The collected bark is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried bark is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common starting point is a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds, followed by a more polar solvent such as acetone (B3395972) or methanol (B129727) to extract the sesquiterpenoids.[2] Maceration or Soxhlet extraction techniques can be employed.

Purification

-

Column Chromatography: The crude extract obtained from the polar solvent is concentrated under reduced pressure and subjected to column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with isodrimeninol are further purified by preparative HPLC to yield the pure compound.

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is a common mobile phase.

-

Structural Characterization and Data

The structure of isolated isodrimeninol is confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H-NMR (CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C-NMR (CDCl₃) | Specific chemical shifts (δ) for each carbon atom. |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ confirming the molecular weight. |

A detailed table of ¹H and ¹³C NMR spectral data for isodrimeninol is provided below.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 38.2 | 1.65 (m), 1.45 (m) |

| 2 | 18.2 | 1.55 (m) |

| 3 | 42.1 | 1.30 (m), 1.10 (m) |

| 4 | 33.3 | - |

| 5 | 55.4 | 1.25 (m) |

| 6 | 21.6 | 1.60 (m) |

| 7 | 25.4 | 2.05 (m) |

| 8 | 120.5 | 5.40 (br s) |

| 9 | 139.8 | - |

| 10 | 39.7 | - |

| 11 | 64.3 | 4.15 (s) |

| 12 | 15.8 | 0.90 (s) |

| 13 | 21.7 | 0.85 (s) |

| 14 | 33.2 | 0.88 (s) |

| 15 | 14.8 | 0.95 (d, J=7.0) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from the literature.

Biological Activities and Mechanisms of Action

Isodrimeninol exhibits significant anti-inflammatory and antifungal properties, which are attributed to its interaction with specific molecular targets.

Anti-inflammatory Activity

Isodrimeninol has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other suitable cell lines are cultured and pre-treated with various concentrations of isodrimeninol for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, IκBα, p65).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The results are visualized and quantified using an imaging system.

Caption: Isodrimeninol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antifungal Activity

The antifungal activity of isodrimeninol is attributed to its ability to inhibit lanosterol (B1674476) 14-alpha demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

-

Enzyme Preparation: Microsomal fractions containing lanosterol 14-alpha demethylase are prepared from a fungal species (e.g., Candida albicans).

-

Assay Mixture: The reaction mixture contains the microsomal preparation, a suitable buffer, NADPH as a cofactor, and the substrate, radiolabeled lanosterol.

-

Inhibition Study: Different concentrations of isodrimeninol are added to the assay mixture.

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is analyzed using techniques like HPLC or TLC coupled with radiometric detection.

-

Data Analysis: The inhibitory activity of isodrimeninol is determined by calculating the IC₅₀ value.

References

- 1. Frontiers | The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

Isodrimeninol: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of isodrimeninol, a natural sesquiterpene compound derived from Drimys winteri. The information presented herein is based on recent in vitro studies and is intended to inform further research and development of isodrimeninol as a potential therapeutic agent.

Core Findings

Isodrimeninol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory cytokines. Recent research highlights its potential in mitigating inflammatory responses, particularly in the context of periodontitis, a chronic inflammatory disease.[1][2]

Data Presentation

The anti-inflammatory activity of isodrimeninol has been quantified in cellular models, with key findings summarized below.

Table 1: Effect of Isodrimeninol on Pro-inflammatory Cytokine Gene Expression

| Cytokine | Cell Line | Isodrimeninol Concentration (µg/mL) | Fold Change vs. LPS-stimulated Control | p-value |

| IL-1β | Saos-2 | 12.5 | Significant Decrease | < 0.0001 |

| IL-6 | Saos-2 | 12.5 | Significant Decrease | < 0.0001 |

| IL-6 | hPDL-MSCs | 12.5 | Significant Decrease | < 0.0001 |

| TNF-α | Saos-2 & hPDL-MSCs | Not specified | No Significant Effect | Not specified |

Data extracted from in vitro studies on lipopolysaccharide (LPS)-stimulated osteoblast-like cells (Saos-2) and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs).[1][3]

Table 2: Effect of Isodrimeninol on MicroRNA Expression in LPS-stimulated Cells

| microRNA | Effect | Cell Lines | Isodrimeninol Concentration (µg/mL) |

| miR-146a-5p | Upregulation | Saos-2 & hPDL-MSCs | Not specified |

| miR-223-3p | Upregulation | Saos-2 & hPDL-MSCs | 12.5 |

| miR-17-3p | Downregulation | Saos-2 & hPDL-MSCs | Not specified |

| miR-21-3p | Downregulation | Saos-2 & hPDL-MSCs | 12.5 |

| miR-21-5p | Downregulation | Saos-2 | 12.5 |

| miR-155-5p | Downregulation | Saos-2 & hPDL-MSCs | Not specified |

Isodrimeninol treatment led to differential expression patterns of several microRNAs associated with inflammatory pathways.[1][2][4]

Signaling Pathway Modulation

Isodrimeninol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, isodrimeninol inhibits the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target inflammatory genes.[1]

Isodrimeninol's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following methodologies were employed in the key in vitro experiments cited in this guide.

Cell Culture and Inflammatory Induction

-

Cell Lines :

-

Saos-2 (osteoblast-like cells)

-

Human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs)[2]

-

-

Inflammatory Stimulus :

-

Treatment :

-

Following LPS stimulation, cells were incubated with isodrimeninol at concentrations of 6.25 and 12.5 µg/mL for 24 hours.[1][3]

-

Resveratrol (5.71 and 11.41 µg/mL) was used as a positive control.[3]

-

Control groups included LPS-stimulated cells without treatment and LPS-stimulated cells with the treatment vehicle (DMSO).[3]

-

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction : Total RNA, enriched with small RNAs, was extracted using a commercial kit (mirVanaTM, Invitrogen) following the manufacturer's protocol.[1]

-

cDNA Synthesis : 1 µg of total RNA was used for cDNA synthesis.[1]

-

Quantitative Real-Time PCR :

-

qRT-PCR was performed to evaluate the gene expression of pro-inflammatory cytokines (IL-6, TNF-α, and IL-1β) and selected microRNAs.[1]

-

Data analysis was conducted using the comparative Ct (2-ΔΔCt) method for relative quantification of gene expression.[3]

-

Experiments were performed in technical and biological triplicates.[3]

-

Workflow for in vitro analysis of isodrimeninol's anti-inflammatory effects.

Conclusion and Future Directions

The preliminary findings strongly suggest that isodrimeninol possesses potent anti-inflammatory properties, primarily mediated through the downregulation of the NF-κB signaling pathway. Its ability to reduce the expression of key pro-inflammatory cytokines like IL-1β and IL-6, and modulate inflammatory-related microRNAs, positions it as a promising candidate for further investigation.[1][2]

Future research should focus on:

-

Elucidating the precise molecular targets of isodrimeninol within the NF-κB and other inflammatory pathways, such as the MAPK pathway.[1]

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic efficacy and safety of isodrimeninol in animal models of inflammatory diseases.

-

Exploring the structure-activity relationship of isodrimeninol derivatives to potentially enhance its anti-inflammatory potency and pharmacokinetic profile.

While the current data is promising, further validation is necessary to fully establish the therapeutic potential of isodrimeninol.[2]

References

- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Potent Potential: A Technical Guide to the Biological Activity of Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane (B1240787) sesquiterpenoids are a diverse class of natural products characterized by a bicyclic drimane skeleton.[1] First isolated from the bark of Drimys winterii, these compounds have since been identified in a wide array of natural sources, including higher plants, fungi, and marine sponges.[2][3][4] Exhibiting a broad spectrum of potent biological activities such as cytotoxic, antifungal, antibacterial, and anti-inflammatory properties, drimane sesquiterpenoids have garnered significant attention from the scientific community as a promising source for novel therapeutic agents and drug pharmacophores.[2][4][5] This guide provides an in-depth overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Cytotoxic and Anticancer Activity

Drimane sesquiterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, with some natural and semi-synthetic derivatives showing activity in the low micromolar and even nanomolar range.[2][5] This has positioned them as compelling candidates for the development of new chemotherapeutic drugs.[2]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of various drimane sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| Polygodial | DU145 (Prostate) | Cytotoxic | 71.4 ± 8.5 µM | [6] |

| PC-3 (Prostate) | Cytotoxic | 89.2 ± 6.8 µM | [6] | |

| MCF-7 (Breast) | Cytotoxic | 93.7 ± 9.1 µM | [6] | |

| Isodrimenin | DU145 (Prostate) | Cytotoxic | 90.5 ± 8.2 µM | [6] |

| PC-3 (Prostate) | Cytotoxic | 87.6 ± 9.2 µM | [6] | |

| Asperflavinoid A | HepG2 (Liver) | Cytotoxic | 38.5 µM | [6][7] |

| MKN-45 (Gastric) | Cytotoxic | 26.8 µM | [6][7] | |

| Ustusolate E | HL-60 (Leukemia) | Cytotoxic | 8.0 µM | [6] |

| L5178Y (Lymphoma) | Cytotoxic | 1.6 µM | [6] | |

| HeLa (Cervical) | Cytotoxic | 15.8 µM | [6] | |

| Asperflavinoid C | MCF-7 (Breast) | Cytotoxic | 10 µM | [8] |

| Drimane Lactones (27-33) | P388 (Lymphoma) | Cytotoxic | 4-17 µg/mL | [2] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which drimane sesquiterpenoids exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[6] Evidence suggests this often occurs via the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[6] Compounds like polygodial have been shown to induce changes in mitochondrial membrane permeability, a key event in this pathway.[9] Furthermore, compounds such as Asperflavinoid C and ustusolate E have been observed to induce caspase-dependent apoptosis and cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells.[8]

Caption: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

Experimental Protocol: Cell Viability (MTT Assay)

The cytotoxic activity of drimane sesquiterpenoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenoid compounds (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is included. The plates are incubated for an additional 48 to 72 hours.[6]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (such as DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antifungal Activity

Several drimane sesquiterpenoids have demonstrated potent, broad-spectrum fungicidal activity against a range of human and plant pathogenic fungi, including fluconazole-resistant strains.[10]

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is a standard measure of antifungal potency, representing the lowest concentration of a compound that inhibits 100% of visible fungal growth.

| Compound | Fungal Species | MIC Value (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans SC5314 | ~30 | [10] |

| Candida auris | 8 - 64 | [10] | |

| Cryptococcus neoformans | 8 - 64 | [10] | |

| Aspergillus fumigatus | 8 - 64 | [10] | |

| Fluconazole-resistant C. albicans | 8 - 64 | [10] | |

| Polygodial | Botrytis cinerea | EC50: 117-175 ppm | [11] |

| Candida spp. | - | [12] | |

| Saccharomyces cerevisiae | - | [13] | |

| Homodrimane derivative (7) | Aspergillus niger & others | 0.064 | [14] |

| Homodrimane derivative (20) | Aspergillus niger & others | 0.05 | [14] |

Mechanism of Action: Disruption of Cellular Processes

The antifungal mechanism for drimanes like (-)-drimenol appears to be multifaceted.[10] Genetic screening in yeast has revealed that drimenol (B159378) affects cellular activities by targeting protein trafficking between the Golgi and the Endoplasmic Reticulum (ER), the protein secretion (Sec) system, and cell signaling pathways.[10][15] This disruption is possibly mediated through the cell division-related kinase 1 (Crk1).[10]

Caption: Proposed antifungal mechanism of (-)-drimenol in fungal cells.

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., M27-A3 for yeasts and M38-A2 for filamentous fungi).[10]

-

Compound Preparation: Stock solutions of the drimane sesquiterpenoids are prepared in dimethyl sulfoxide (B87167) (DMSO).[10]

-

Serial Dilution: The compounds are serially diluted in 96-well microtiter plates using the appropriate fungal growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5–2.5 × 10³ cells/mL for yeasts).

-

Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the organism.

Anti-inflammatory Activity

Drimane sesquiterpenoids have also been identified as potent anti-inflammatory agents. They can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells stimulated by lipopolysaccharide (LPS).[7][16]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Inhibitory Action | IC50 Value (µM) | Reference |

| Talaminoid A (1) | BV-2 (Microglia) | NO Production | 7.81 | [16] |

| Known Compound (4) | BV-2 (Microglia) | NO Production | 4.97 | [16] |

| Known Compound (5) | BV-2 (Microglia) | NO Production | 6.32 | [16] |

| Pyrrnoxin Analogue (2) | BV-2 (Microglia) | NO Production | 26.6 | [17][18] |

| Pyrrnoxin Analogue (3) | BV-2 (Microglia) | NO Production | 60.5 | [17][18] |

| Drimane Lactone (1) | DLD-1 (Colon) | CXCL10 Promoter | 12.4 | [19] |

| Drimane Lactone (2) | DLD-1 (Colon) | CXCL10 Promoter | 55 | [19] |

| Isotadeonal (B1246635) | THP-1 (Monocytes) | NF-κB Reporter | Potent inhibition at 10 µM | [20][21] |

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of drimane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][20] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Drimanes like isotadeonal have been shown to inhibit the phosphorylation of IκB-α, thereby preventing NF-κB activation and subsequent inflammation.[20][21]

Caption: Inhibition of the NF-κB pathway by drimane sesquiterpenoids.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is commonly measured in murine macrophage (e.g., RAW 264.7) or microglia (e.g., BV-2) cell lines.[16][22]

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the drimane compounds for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).

-

Incubation: The plates are incubated for 24 hours to allow for the production of NO.

-

Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

Data Acquisition: The absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only treated cells. IC50 values are then determined. A separate cell viability assay (e.g., MTT) is performed in parallel to ensure the observed effects are not due to cytotoxicity.[12]

Antibacterial Activity

Drimane sesquiterpenoids also possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[23] Polygodial, in particular, has been shown to be effective against several bacterial strains.[23][24]

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | Activity | Value (µg/mL) | Reference |

| Polygodial | Klebsiella pneumoniae | MIC | 32 | [23][25] |

| Klebsiella pneumoniae | MBC | 16 | [23][25] | |

| Enterococcus avium | MIC | 16 | [23][25] | |

| Enterococcus avium | MBC | 8 | [23][25] | |

| Escherichia coli | MIC | 16-64 | [23][25] | |

| Escherichia coli | MBC | 8-32 | [23][25] | |

| Homodrimane derivative (7) | Bacillus sp., P. aeruginosa | MIC | 0.5 | [14] |

| Homodrimane derivative (20) | Bacillus sp., P. aeruginosa | MIC | 0.032 | [14] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Broth Microdilution MIC Assay

The protocol for determining antibacterial MIC is similar to the one used for antifungal testing.

-

Compound and Media Preparation: Prepare serial dilutions of the drimane compounds in 96-well plates using a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and standardize it to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Conclusion

Drimane sesquiterpenoids represent a structurally diverse and biologically potent class of natural products. Their significant cytotoxic, antifungal, anti-inflammatory, and antibacterial activities make them highly valuable lead compounds for drug discovery and development. The mechanisms of action, which involve fundamental cellular processes such as apoptosis and key signaling pathways like NF-κB, underscore their therapeutic potential. Further research, including medicinal chemistry efforts to optimize their activity and selectivity, as well as in-depth preclinical and clinical studies, is warranted to fully exploit the promise of these remarkable compounds in addressing critical health challenges like cancer, infectious diseases, and chronic inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (= Isaria felina) KMM 4639 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 11. Antifungal Effect of Polygodial on Botrytis cinerea, a Fungal Pathogen Affecting Table Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polygodial, an antifungal potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity Evaluation of Homodrimane Sesquiterpenoids with a Benzimidazole Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms [ouci.dntb.gov.ua]

- 25. mdpi.com [mdpi.com]

Methyl Isodrimeninol: A Technical Guide for Researchers

CAS Number: 442851-27-6

This technical guide provides an in-depth overview of Methyl isodrimeninol, a sesquiterpenoid natural product, for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, biological activities with a focus on its anti-inflammatory effects, and detailed experimental protocols based on recent scientific findings.

Chemical and Physical Properties

This compound is a natural product identified in plant species such as Polygonum and Drimys winteri.[1][2] It is classified as a sesquiterpenoid and is available as a reference standard for research purposes.[1][3]

| Property | Value | Source |

| CAS Number | 442851-27-6 | [1][3][4][5][6] |

| Molecular Formula | C₁₆H₂₆O₂ | [1][3][6] |

| Molecular Weight | 250.38 g/mol | [3] |

| Purity | Typically ≥95% (HPLC) | [3] |

| Form | Oil | [3] |

| Storage Temperature | -20°C | [1] |

| Synonyms | (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan | [3] |

Biological Activity and Mechanism of Action

Recent research has highlighted the anti-inflammatory properties of isodrimeninol, a closely related compound, in cellular models of periodontitis. These studies provide valuable insights into the potential therapeutic applications of this compound. Isodrimeninol has been shown to modulate the expression of key inflammatory mediators, including pro-inflammatory cytokines and microRNAs (miRNAs).

Anti-inflammatory Effects on Cytokine Expression

In in vitro studies using lipopolysaccharide (LPS)-stimulated human osteoblast-like cells (Saos-2) and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs), isodrimeninol demonstrated a significant reduction in the expression of pro-inflammatory cytokines.[7][8]

| Cell Line | Treatment | Concentration (µg/mL) | Effect on IL-1β Expression | Effect on IL-6 Expression | Effect on TNF-α Expression |

| Saos-2 | Isodrimeninol | 12.5 | Significant Decrease (p < 0.0001) | Significant Decrease (p < 0.0001) | No Significant Difference |

| hPDL-MSCs | Isodrimeninol | 6.25 | Significant Decrease (p < 0.0001) | Not specified | No Significant Difference |

| hPDL-MSCs | Isodrimeninol | 12.5 | Significant Decrease (p < 0.0001) | Significant Decrease (p < 0.0001) | No Significant Difference |

Data extracted from a study on isodrimeninol, a closely related compound.[7]

Modulation of MicroRNA Expression

Isodrimeninol has been found to differentially regulate the expression of several miRNAs involved in inflammatory pathways. This suggests that its anti-inflammatory effects are, at least in part, mediated through the regulation of these small non-coding RNAs.[2][7][8]

| Cell Line | Treatment | Concentration (µg/mL) | Upregulated miRNAs | Downregulated miRNAs |

| Saos-2 & hPDL-MSCs | Isodrimeninol | 12.5 | miR-146a-5p, miR-223-3p | miR-17-3p, miR-21-3p, miR-21-5p, miR-155-5p |

Data extracted from a study on isodrimeninol.[8]

Involvement in Signaling Pathways

The modulation of specific miRNAs and cytokines by isodrimeninol strongly points towards its interaction with key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation, is implicated as a likely target. For instance, the upregulation of miR-17-3p has been shown to suppress LPS-induced NF-κB activation, and isodrimeninol treatment can contribute to the inhibition of this pathway.[7][9] The anti-inflammatory effects may be mediated by the negative regulation of the NF-κB pathway through the modulation of pro-inflammatory miRNAs like miR-155.[7][9]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. researchgate.net [researchgate.net]

- 3. 442851-27-6 | this compound [albtechnology.com]

- 4. Methyl isodrimenil | 442851-27-6 [chemicalbook.com]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. biocrick.com [biocrick.com]

- 7. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

Isodrimeninol's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which isodrimeninol, a natural sesquiterpenoid compound derived from Drimys winteri, exerts its anti-inflammatory effects. The information presented is based on recent in-vitro studies and is intended to guide further research and development efforts.

Core Mechanism: Modulation of MicroRNAs

The primary anti-inflammatory action of isodrimeninol is not through direct receptor antagonism or enzyme inhibition, but rather through the sophisticated modulation of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally.[1][2][3][4][5] Isodrimeninol selectively alters the expression of specific miRNAs involved in key inflammatory pathways, effectively re-calibrating the cellular response to inflammatory stimuli like Lipopolysaccharide (LPS).

This targeted miRNA modulation leads to two significant downstream consequences: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Isodrimeninol indirectly inhibits this pathway.[1][2] The proposed mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1][2] By stabilizing IκBα, isodrimeninol ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of target genes like IL-6.

This effect is mediated by isodrimeninol's ability to upregulate inhibitory miRNAs, such as miR-17-3p, and downregulate pro-inflammatory miRNAs like miR-155, which are known to influence the NF-κB cascade.[1]

Downregulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of highly potent pro-inflammatory cytokines, IL-1β and IL-18.[6][7][8] Isodrimeninol has been shown to suppress this pathway by upregulating the expression of miR-223-3p.[1][2] Increased levels of miR-223-3p are known to decrease the expression of NLRP3 itself.[1][2] By reducing the available pool of NLRP3 protein, isodrimeninol effectively prevents the assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and the subsequent processing and release of mature IL-1β.[1][2]

Quantitative Data Summary

The effects of isodrimeninol have been quantified in LPS-stimulated cellular models, including osteoblast-like Saos-2 cells and human Periodontal Ligament-derived Mesenchymal Stromal Cells (hPDL-MSCs).[1]

Table 1: Effect of Isodrimeninol on Pro-Inflammatory Cytokine Gene Expression

| Target Gene | Cell Type | Treatment | Result | Significance |

| IL-6 | Saos-2 | 12.5 µg/ml Isodrimeninol | Significant Decrease | p < 0.0001 |

| IL-6 | hPDL-MSCs | 12.5 µg/ml Isodrimeninol | Significant Decrease | - |

| IL-1β | Saos-2 | 12.5 µg/ml Isodrimeninol | Significant Decrease | p < 0.0001 |

| TNF-α | Saos-2 & hPDL-MSCs | 12.5 µg/ml Isodrimeninol | No Significant Effect | - |

Data sourced from a study on LPS-stimulated cells.[1][2]

Table 2: Modulation of Inflammation-Associated MicroRNAs by Isodrimeninol

| MicroRNA | Function in Inflammation | Effect of Isodrimeninol (12.5 µg/ml) | Significance |

| miR-146a-5p | Anti-inflammatory (NF-κB inhibitor) | Upregulation | p < 0.05 |

| miR-223-3p | Anti-inflammatory (NLRP3 inhibitor) | Upregulation | p < 0.05 |

| miR-17-3p | Pro-inflammatory | Downregulation | p < 0.05 |

| miR-21-3p / 5p | Context-dependent | Downregulation | p < 0.05 |

| miR-155-5p | Pro-inflammatory (NF-κB activator) | Downregulation | p < 0.05 |

Data reflects changes in miRNA expression in Saos-2 and/or hPDL-MSC cells treated with isodrimeninol.[1][2][4]

Experimental Protocols and Workflow

The following methodologies were employed in the key studies elucidating isodrimeninol's mechanism of action.[1][3][4]

Cell Culture and Inflammatory Model

-

Cell Lines:

-

Saos-2 cells (osteoblast-like): Cultured in McCoy's 5A medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

hPDL-MSCs (human Periodontal Ligament-derived Mesenchymal Stromal Cells): Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

-

Inflammation Induction: Both cell types were stimulated with 1 µg/ml of Lipopolysaccharide (LPS) from E. coli for 24 hours to establish an in-vitro inflammatory model.[1]

Compound Treatment

-

Test Compound: Isodrimeninol, dissolved in DMSO, was applied to LPS-stimulated cells at concentrations of 6.25 and 12.5 µg/ml for 24 hours.[1]

-

Positive Control: Resveratrol (5.71 and 11.41 µg/ml) was used for comparison.[1]

-

Controls: LPS-stimulated cells without treatment and LPS-stimulated cells with only the DMSO vehicle were used as controls.[1]

Gene and MicroRNA Expression Analysis

-

Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) was used to assess the expression levels of target genes (IL-1β, IL-6, TNF-α) and miRNAs.

-

RNA Extraction: Total RNA, including the small RNA fraction, was isolated from the cell lysates.

-

Reverse Transcription:

-

For mRNA: cDNA was synthesized using reverse transcriptase and oligo(dT) primers.

-

For miRNA: Specific stem-loop primers were used for each target miRNA to synthesize cDNA.

-

-

qPCR Amplification: The synthesized cDNA was amplified using specific primers for each gene/miRNA and a SYBR Green-based master mix. The relative expression was calculated using the 2^-ΔΔCt method, with appropriate housekeeping genes for normalization.

Conclusion and Future Directions

Isodrimeninol demonstrates a potent and sophisticated anti-inflammatory profile by modulating a specific set of miRNAs. This action leads to the dual inhibition of the pro-inflammatory NF-κB and NLRP3 inflammasome pathways. The resulting decrease in IL-1β and IL-6 expression underscores its therapeutic potential.

While these preliminary in-vitro findings are promising, further research is essential for clinical translation.[1][2] Future investigations should focus on:

-

In-vivo Models: Validating the efficacy and safety of isodrimeninol in animal models of inflammatory diseases.[1]

-

Pharmacokinetics: Investigating the bioavailability, distribution, metabolism, and excretion (ADME) profile of the compound.[1]

-

Protein-Level Quantification: Confirming that the observed changes in gene expression translate to corresponding changes in secreted cytokine protein levels.[1]

-

Target Identification: Elucidating the precise upstream molecular target of isodrimeninol that initiates the observed changes in miRNA expression.[1][2]

References

- 1. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Data Sheet 2_MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results.pdf - Frontiers - Figshare [frontiersin.figshare.com]

- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 8. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isodrimeninol in microRNA Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging role of isodrimeninol, a natural sesquiterpenoid, in the modulation of microRNAs (miRNAs), particularly in the context of inflammatory diseases such as periodontitis. This document synthesizes preliminary findings, details experimental methodologies, and visualizes the proposed signaling pathways to support further research and drug development efforts in this area.

Introduction to Isodrimeninol and miRNA

Isodrimeninol, derived from the plant Drimys winteri, is a bioactive compound with known anti-inflammatory properties.[1][2][3][4][5] MicroRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level.[1][2] Their dysregulation is implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, making them attractive therapeutic targets.[1][2][3][4][5] Recent research has begun to uncover the potential of natural compounds like isodrimeninol to modulate miRNA expression, offering novel therapeutic avenues.[1][2][3][4][5] This guide focuses on the preliminary findings from in vitro studies investigating the effects of isodrimeninol on specific miRNAs involved in inflammatory signaling pathways.[1][2][3][4][5]

Quantitative Data Summary: Isodrimeninol's Effect on miRNA and Cytokine Expression

Isodrimeninol has been shown to significantly alter the expression of several key miRNAs and pro-inflammatory cytokines in cellular models of periodontitis stimulated with lipopolysaccharide (LPS).[1][2][3][4][5] The following tables summarize the observed modulatory effects.

Table 1: Modulation of miRNA Expression by Isodrimeninol in LPS-Stimulated Cells

| microRNA | Cell Type(s) | Isodrimeninol Concentration | Observed Effect on Expression | Statistical Significance |

| miR-146a-5p | Saos-2 & hPDL-MSCs | 12.5 µg/ml | Upregulation | p < 0.05 |

| miR-223-3p | Saos-2 & hPDL-MSCs | 12.5 µg/ml | Upregulation | p < 0.05 |

| miR-17-3p | Saos-2 & hPDL-MSCs | 12.5 µg/ml | Downregulation | p < 0.05 |

| miR-21-3p | Saos-2 & hPDL-MSCs | 12.5 µg/ml | Downregulation | p < 0.05 |

| miR-21-5p | Saos-2 | 12.5 µg/ml | Downregulation | p < 0.05 |

| miR-155-5p | Saos-2 & hPDL-MSCs | 12.5 µg/ml | Downregulation | p < 0.05 |

Saos-2: osteoblast-like cells; hPDL-MSCs: human periodontal ligament-derived mesenchymal stromal cells.

Table 2: Effect of Isodrimeninol on Pro-Inflammatory Cytokine Gene Expression

| Gene | Cell Type(s) | Isodrimeninol Concentration | Observed Effect on Expression |

| IL-1β | Saos-2 & hPDL-MSCs | Not specified | Reduction |

| IL-6 | Saos-2 & hPDL-MSCs | Not specified | Reduction |

| TNF-α | Saos-2 & hPDL-MSCs | Not specified | No significant effect |

Proposed Signaling Pathway of Isodrimeninol-Mediated miRNA Modulation

The anti-inflammatory effects of isodrimeninol are suggested to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.[1][2] Several of the affected miRNAs are known regulators of this critical inflammatory pathway. The upregulation of miR-146a-5p and miR-223-3p, and the downregulation of the pro-inflammatory miR-155-5p, likely contribute to the observed reduction in IL-1β and IL-6 by attenuating NF-κB activation.[1][2]

Caption: Proposed mechanism of isodrimeninol's anti-inflammatory action via miRNA modulation.

Experimental Protocols

The following protocols are based on the methodologies described in the preliminary studies on isodrimeninol and miRNA modulation.[2]

Cell Culture and Inflammatory Modeling

-

Cell Lines:

-

Saos-2 cells (osteoblast-like)

-

Human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs)

-

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).

-

Inflammatory Stimulation:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Induce an inflammatory state by treating the cells with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.[2]

-

-

Isodrimeninol Treatment:

miRNA Extraction and Quantification

-

Total RNA Extraction:

-

Lyse the cells and extract total RNA, including the small RNA fraction, using a commercial kit such as the mirVana™ miRNA Isolation Kit, following the manufacturer's protocol.[2]

-

Quantify the extracted RNA using a spectrophotometer or a microplate reader like the Nanoquant.[2]

-

Store the extracted RNA at -20°C or lower until further use.[2]

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of the extracted total RNA.[2] Use a reverse transcription kit that is suitable for miRNA, such as those that employ stem-loop primers for specific miRNA targets.

-

-

Real-Time PCR (qPCR) for miRNA Expression:

-

Use a TaqMan® miRNA assay system for the quantification of specific miRNAs (hsa-miR-17-3p, hsa-miR-21-3p, hsa-miR-21-5p, hsa-miR-146a-5p, hsa-miR-155-5p, and hsa-miR-223-3p).[1][2]

-

Prepare the reaction mixture containing TaqMan Fast Advanced Master Mix, the specific TaqMan Advanced miRNA Assay, and the synthesized cDNA.[2]

-

Perform the qPCR reaction using a real-time PCR system.

-

Use an appropriate small non-coding RNA (e.g., U6 snRNA) as an endogenous control for data normalization.

-

Calculate the relative expression of each miRNA using the comparative Ct (ΔΔCt) method.

-

References

- 1. Frontiers | MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results [frontiersin.org]

- 2. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNAs modulation by isodrimeninol from Drimys winteri in periodontitis-associated cellular models: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. investigadores.uandes.cl [investigadores.uandes.cl]

Isodrimeninol and Its Derivatives: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrimeninol, a drimane (B1240787) sesquiterpenoid isolated from various natural sources, including the bark of Drimys winteri, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current literature on isodrimeninol and its synthetic derivatives, with a focus on their anti-inflammatory, antifungal, and anticancer properties. Detailed experimental protocols, quantitative biological data, and an exploration of the underlying signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Synthesis of Isodrimeninol Derivatives

The chemical scaffold of isodrimeninol offers a versatile platform for synthetic modification to enhance its biological profile. A common strategy involves the oxidation of the primary alcohol group to yield a variety of derivatives.

One documented method for the synthesis of isodrimeninol derivatives is through oxidation using pyridinium (B92312) chlorochromate (PCC). This reaction can lead to the formation of several products, including a novel lactone derivative, by varying the reaction conditions.

Synthetic Protocol: Oxidation of Isodrimeninol with PCC

-

Dissolution: Isodrimeninol is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of PCC: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The molar ratio of PCC to isodrimeninol is critical and can be adjusted to favor the formation of different oxidation products.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or Celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel, using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to isolate the different derivatives.

-

Characterization: The structures of the purified derivatives are elucidated using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Isodrimeninol and its derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the available quantitative data for their anti-inflammatory, antifungal, and anticancer effects.

Anti-inflammatory Activity

| Compound | Cell Line | Assay | Target | IC₅₀ / Concentration | Reference |

| Isodrimeninol | Saos-2 & hPDL-MSCs | qRT-PCR | IL-1β & IL-6 | 6.25 & 12.5 µg/mL (Significant reduction) | [1] |

| Isodrimeninol | THP-1 & HUVECs | Cell Adhesion Assay | VCAM-1 & ICAM-1 | 10 µg/mL (Inhibition of adhesion) |

Antifungal Activity

| Compound | Fungal Strain | Assay | IC₅₀ / MIC | Reference |

| Isodrimeninol (C1) | Candida albicans | Broth Microdilution | 125 µg/mL (IC₅₀) | |

| Isodrimeninol (C1) | Candida glabrata | Broth Microdilution | 125 µg/mL (IC₅₀) | |

| Isodrimeninol (C1) | Candida krusei | Broth Microdilution | 125 µg/mL (IC₅₀) | |

| Derivative (C4) | Candida albicans | Broth Microdilution | 75 µg/mL (IC₅₀) | |

| Derivative (C4) | Candida glabrata | Broth Microdilution | 75 µg/mL (IC₅₀) | |

| Derivative (C4) | Candida krusei | Broth Microdilution | 75 µg/mL (IC₅₀) |

Signaling Pathways and Mechanisms of Action

The biological effects of isodrimeninol and its derivatives are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and other cellular processes.

NF-κB Signaling Pathway

The anti-inflammatory effects of isodrimeninol are, in part, attributed to its ability to inhibit the NF-κB signaling pathway.[1] In resting cells, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by the inhibitory protein IκBα.[2][] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2][] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1β and IL-6.[1][] Isodrimeninol has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[1]

Furthermore, isodrimeninol's regulatory effects on this pathway are also linked to its modulation of specific microRNAs (miRNAs). It has been observed to downregulate pro-inflammatory miRNAs such as miR-155-5p and upregulate anti-inflammatory miRNAs like miR-146a-5p and miR-223-3p, which in turn can target components of the NF-κB pathway.[1]

Caption: Isodrimeninol inhibits the NF-κB pathway by preventing IκBα degradation and modulating microRNAs.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation and cellular stress responses.[4][5] This pathway consists of a cascade of protein kinases, including JNK, ERK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS.[5][6] Once activated, these MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes.[6] While direct studies on isodrimeninol's effect on the MAPK pathway are still emerging, its known modulation of miRNAs that also target MAPK components suggests a potential regulatory role.[1] For instance, miR-21, which is downregulated by isodrimeninol, is known to be involved in the MAPK signaling pathway.[1]

Caption: Potential modulation of the MAPK pathway by isodrimeninol through microRNA regulation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of isodrimeninol and its derivatives on cell viability.

Materials:

-

Cells of interest (e.g., Saos-2, hPDL-MSCs)

-

Complete cell culture medium

-

96-well plates

-

Isodrimeninol/derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Assay (qRT-PCR for Cytokine Gene Expression)

This protocol quantifies the effect of isodrimeninol on the expression of pro-inflammatory cytokine genes.

Materials:

-

Cells (e.g., Saos-2, hPDL-MSCs)

-

Lipopolysaccharide (LPS)

-

Isodrimeninol/derivative

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with LPS (e.g., 1 µg/mL) for a specified time to induce an inflammatory response. Then, treat the cells with different concentrations of the test compound for another period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR using a real-time PCR instrument with a typical cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

-